molecular formula C10H17O5P B14325140 Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate CAS No. 106787-15-9

Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate

Cat. No.: B14325140
CAS No.: 106787-15-9
M. Wt: 248.21 g/mol
InChI Key: ITMDMMDTASDCOD-UHFFFAOYSA-N
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Description

Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate is an organic compound with the molecular formula C9H15O5P It is a derivative of penta-2,4-dienoic acid, featuring a diethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate typically involves the reaction of penta-2,4-dienoic acid with diethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphonates.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(diethoxyphosphoryl)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

106787-15-9

Molecular Formula

C10H17O5P

Molecular Weight

248.21 g/mol

IUPAC Name

methyl 5-diethoxyphosphorylpenta-2,4-dienoate

InChI

InChI=1S/C10H17O5P/c1-4-14-16(12,15-5-2)9-7-6-8-10(11)13-3/h6-9H,4-5H2,1-3H3

InChI Key

ITMDMMDTASDCOD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC=CC(=O)OC)OCC

Origin of Product

United States

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